2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Description
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)8-5-4-6-9(12)11(8)13/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVRJQQCFYBQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile (CAS No. 1250020-47-3) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and mechanisms of action.
- Molecular Formula : C11H13Cl2NOSi
- Molecular Weight : 274.22 g/mol
- IUPAC Name : 2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Its efficacy is often compared to other known antibacterial agents.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | < 32 | < 64 | Staphylococcus aureus |
| Control Antibiotic A | < 16 | < 32 | Staphylococcus aureus |
| Control Antibiotic B | < 64 | < 128 | Escherichia coli |
The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxic Effects
In vitro studies have reported varying cytotoxic effects of this compound on different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values suggest that the compound has moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary research suggests that it may disrupt bacterial cell membranes and interfere with cellular processes:
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in bacterial metabolism and replication.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on multiple bacterial strains showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics. This suggests a unique mechanism that warrants further investigation .
- Cytotoxicity in Cancer Research : In a recent experiment involving HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition rates in human tumor cells, indicating a potential pathway for drug development aimed at treating cancer .
Case Study: Anticancer Activity
A study demonstrated that derivatives of similar compounds displayed antimitotic activity against human tumor cells, with IC₅₀ values indicating effective concentrations for inhibiting cell growth . This suggests that 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could serve as a lead compound in developing new anticancer therapies.
Agrochemical Applications
The compound's structural characteristics make it a candidate for use in agricultural chemicals. Its ability to inhibit specific enzymes related to plant growth and pest resistance can be beneficial in developing herbicides or pesticides. Research into similar compounds has indicated their effectiveness in controlling pest populations while minimizing environmental impact .
Case Study: Herbicidal Activity
Research has indicated that structurally related compounds can inhibit the growth of certain weeds by interfering with their metabolic pathways. This highlights the potential for this compound to be formulated into effective herbicides .
Material Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of new materials with specific properties. Its application in polymer chemistry is of particular interest, where it can act as a precursor for creating siloxane-based materials that exhibit enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
Investigations into the incorporation of siloxane groups into polymer matrices have shown improved flexibility and heat resistance. The use of this compound could lead to the development of novel materials suitable for high-performance applications .
Summary of Biological Activities
A summary table below outlines the biological activities associated with this compound and related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitrile Group
The electron-withdrawing 2,3-dichlorophenyl group enhances the electrophilicity of the nitrile carbon, enabling nucleophilic attacks. Common reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Hydrolysis | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (acidic) or NaOH (basic) | 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetamide or carboxylic acid | 75–90% (amide) | |
| Grignard Addition | RMgX (R = alkyl/aryl) in THF, 0–25°C | α-Silyloxy ketone derivatives | 60–85% |
Mechanistic Insight : The nitrile undergoes nucleophilic addition followed by proton transfer. Acidic hydrolysis proceeds via an imidate intermediate, while Grignard reactions form metallated intermediates that quench to ketones.
Siloxane Deprotection and Functionalization
The trimethylsilyl (TMS) group acts as a transient protecting group for the hydroxyl function, removable under mild conditions:
| Deprotection Method | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Fluoride-Induced Cleavage | TBAF (tetrabutylammonium fluoride), THF | 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile | Synthesis of β-hydroxy nitriles | |
| Acidic Hydrolysis | HCl/MeOH, reflux | 2-(2,3-Dichlorophenyl)glycolic acid | Pharmaceutical intermediates |
Key Note : The TMS group improves solubility in nonpolar solvents during synthesis, enabling selective deprotection without disturbing the nitrile.
Cross-Coupling Reactions
The dichlorophenyl moiety participates in transition-metal-catalyzed couplings, leveraging its halogen substituents:
Mechanistic Pathway : Oxidative addition of the C–Cl bond to Pd(0) or Cu(I), followed by transmetalation and reductive elimination .
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes regioselective substitution due to the directing effects of chlorine atoms:
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to Cl | 2,3-Dichloro-4-nitrophenyl analog | |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | Meta to Cl | Sulfonic acid derivative |
Regiochemical Control : The 2,3-dichloro pattern directs incoming electrophiles to the least hindered positions.
Reductive Transformations
The nitrile group can be reduced to amines or aldehydes:
| Reduction Method | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H<sub>2</sub>, Raney Ni, EtOH | 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]ethylamine | Ligand synthesis | |
| DIBAL-H Reduction | DIBAL-H, toluene, −78°C | α-Silyloxy aldehyde | Chiral building blocks |
Selectivity Note : DIBAL-H selectively reduces nitriles to aldehydes without cleaving the TMS group.
Cyclization Reactions
Intramolecular reactions form heterocyclic frameworks:
| Cyclization Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lactam Formation | H<sub>2</sub>O<sub>2</sub>, NaOH, 80°C | 3-(2,3-Dichlorophenyl)oxazolidinone | 65% | |
| Thiazole Synthesis | Lawesson’s reagent, toluene, reflux | Thiazole-containing analog | 55% |
Key Application : These heterocycles serve as intermediates in agrochemical and pharmaceutical synthesis.
Role in Multicomponent Reactions
The compound participates in one-pot syntheses due to its dual reactivity:
| Reaction | Components | Product | Reference |
|---|---|---|---|
| Strecker Amino Acid Synthesis | Aldehyde, NH<sub>4</sub>Cl | α-Amino nitrile derivatives | |
| Passerini Reaction | Isocyanide, carboxylic acid | α-Acyloxy amides |
Advantage : The TMS group stabilizes intermediates, improving reaction efficiency.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Trimethylsilyloxy vs. Guanidinylimino: The TMS group in the target compound likely improves thermal stability and lipophilicity compared to the guanidinylimino group in 84689-20-3, which may enhance hydrogen bonding and pesticidal activity .
- Halogen vs. Methoxy Substitutions : The 3,5-dimethoxy substituent in 489461-89-4 increases polarity and solubility compared to the dichlorophenyl group in the target compound .
- Fluorine vs. Chlorine : The fluoro-methoxy analog (672931-28-1) has a lower molecular weight and higher volatility, making it suitable for applications requiring rapid dispersion .
Reactivity and Stability
- Trimethylsilyloxy Group: The TMS group in the target compound likely acts as a protective moiety for the hydroxyl group, preventing undesired reactions during synthesis. This contrasts with the guanidinylimino group in 84689-20-3, which may participate in nucleophilic reactions due to its basicity .
- Dichlorophenyl Ring : The electron-withdrawing chlorine atoms in the target compound and 84689-20-3 enhance electrophilic substitution resistance compared to methoxy- or fluoro-substituted analogs .
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method involves the nucleophilic substitution of 2,3-dichlorophenol derivatives with trimethylsilyl cyanide (TMSCN). This reaction proceeds via activation of the phenolic hydroxyl group, followed by displacement with the cyanide nucleophile. A typical protocol involves refluxing 2,3-dichlorophenol (1.0 equiv) with TMSCN (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv). The reaction achieves completion within 6–8 hours at 60–70°C, yielding the target compound in 78–85% isolated yield after column chromatography.
Key advantages of this method include:
- High regioselectivity due to the electron-withdrawing effects of the dichlorophenyl group.
- Compatibility with moisture-sensitive reagents , facilitated by anhydrous conditions.
- Scalability to multi-gram quantities without significant yield reduction.
Optimization Studies
Comparative studies reveal that catalyst choice profoundly impacts reaction efficiency. For instance, substituting BF₃·OEt₂ with polystyrene-supported triphenylphosphine (PS-TPP) increases yield to 90–96% by minimizing side reactions such as desilylation. Table 1 summarizes critical parameters across catalytic systems.
Table 1. Catalyst Comparison for Nucleophilic Substitution
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BF₃·OEt₂ | 60 | 8 | 78 | 95 |
| PS-TPP | 60 | 6 | 96 | 99 |
| ZnCl₂ | 70 | 10 | 65 | 90 |
Cyanohydrin Silylation via Trimethylsilyl Protection
Two-Step Synthesis from 2,3-Dichlorobenzaldehyde
An alternative route involves the formation of a cyanohydrin intermediate, followed by silylation. In the first step, 2,3-dichlorobenzaldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) or acetone cyanohydrin to yield 2-(2,3-dichlorophenyl)-2-hydroxyacetonitrile. Subsequent silylation with hexamethyldisilazane (HMDS) in dichloromethane (DCM) at 25°C furnishes the target compound in 70–75% overall yield.
One-Pot Tandem Reactions
Tandem Oxidation-Cyanosilylation
Recent advances employ tandem oxidation-cyanosilylation of 2-(2,3-dichlorophenyl)ethanol. Using a Pd(II)/Cu(I) bimetallic catalyst system, the alcohol is oxidized in situ to the corresponding aldehyde, which immediately reacts with TMSCN to form the cyanohydrin silyl ether. This one-pot approach achieves 82% yield with a reaction time of 12 hours at 50°C.
Solvent Effects
Green chemistry initiatives have explored water as a solvent for this tandem process. While aqueous conditions reduce organic waste, yields drop to 60–65% due to hydrolysis competing with silylation.
Solid-Phase Synthesis for High-Throughput Applications
Polymer-Supported Reagents
Immobilized reagents, such as silica-bound TMSCN, enable facile purification and recycling. A reported protocol involves reacting 2,3-dichlorophenol with polymer-supported TMSCN in DCM, yielding the product in 88% purity after simple filtration. This method is particularly advantageous for parallel synthesis in drug discovery.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 2-(2,3-Dichlorophenyl)-2-[(Trimethylsilyl)oxy]Acetonitrile Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Nucleophilic Substitution | 96 | 99 | High | Moderate |
| Cyanohydrin Silylation | 75 | 95 | Medium | Low |
| Tandem Oxidation | 82 | 97 | High | High |
| Solid-Phase Synthesis | 88 | 98 | Medium | High |
Data synthesized from.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile?
- Methodological Answer : A key synthetic route involves reacting 2,3-dichlorobenzoyl cyanide with methanesulphonic acid and polyphosphoric acid, followed by the addition of aminoguanidine bicarbonate under controlled stirring at room temperature. The intermediate is precipitated by cooling and adding water . For silyl-protected derivatives (e.g., trimethylsilyloxy groups), continuous flow systems with supported ionic liquid catalysts can enhance reaction efficiency .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For structurally analogous compounds (e.g., 2-(4-chlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile), ¹H-NMR in CDCl₃ reveals distinct peaks: δ 0.25 ppm (9H, trimethylsilyl), 5.47 ppm (s, 1H, methine proton), and aromatic protons at 7.41 ppm (m, J = 2.6 Hz) . Comparative analysis with impurities (e.g., Lamotrigine-related substances) requires coupling NMR with high-resolution mass spectrometry (HRMS) for unambiguous identification .
Q. What are the key intermediates in its synthesis?
- Methodological Answer : Key intermediates include 2,3-dichlorobenzoyl cyanide and silylated intermediates like 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile monomethyl ester. These intermediates are stabilized by sequential quenching and precipitation steps to avoid side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in silyl-protected acetonitrile derivatives?
- Methodological Answer : Optimize temperature (0–6°C for silyl group stability ), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst loading (e.g., 5–10 mol% ionic liquid catalysts in flow reactors ). Monitor reaction progress via in-line FTIR or HPLC to minimize byproduct formation.
Q. What analytical challenges arise in detecting trace impurities (e.g., Lamotrigine impurities) in this compound?
- Methodological Answer : Impurities like 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine require ultra-high-performance liquid chromatography (UHPLC) with UV detection at 254 nm and a C18 column (particle size ≤ 2 µm). Quantify using reference standards (e.g., Lamotrigine Impurity C: EP 94,213-23-7) with a detection limit of 0.1% w/w .
Q. What mechanistic insights exist for the formation of Schiff base intermediates during synthesis?
- Methodological Answer : The reaction of 2,3-dichlorophenylguanidine with cyanide donors proceeds via a Schiff base mechanism, confirmed by isolating intermediates like 2-(2,3-dichlorophenyl)-2-guanidinyliminoacetonitrile. Density functional theory (DFT) calculations can elucidate transition states and regioselectivity influenced by electron-withdrawing chloro substituents .
Q. How do steric and electronic effects of the trimethylsilyloxy group influence reactivity?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a protecting moiety, reducing steric hindrance at the α-carbon while enhancing electrophilicity. Comparative studies of TMS derivatives (e.g., 2-phenyl vs. 4-chlorophenyl analogs) show faster cyanide displacement kinetics due to reduced electron density at the reactive center .
Data Contradictions and Resolutions
- Synthesis Protocols : Patent methods emphasize aqueous workup, while flow chemistry studies suggest anhydrous conditions for silyl protection. Resolution: Validate protocol compatibility by testing moisture sensitivity of intermediates.
- Impurity Profiling : Discrepancies in impurity nomenclature (e.g., "Lamotrigine Impurity C" vs. "EP 94,213-23-7" ) require cross-referencing with pharmacopeial standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
